2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide
Description
This compound is a thiazole-5-carboxamide derivative featuring a 4-methyl-substituted thiazole core. The structure includes an acetyl(2-methoxyethyl)amino group at position 2 of the thiazole ring and an amide linkage to a 5-methyl-1,3-thiazol-2-yl substituent.
Properties
Molecular Formula |
C14H18N4O3S2 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H18N4O3S2/c1-8-7-15-13(22-8)17-12(20)11-9(2)16-14(23-11)18(10(3)19)5-6-21-4/h7H,5-6H2,1-4H3,(H,15,17,20) |
InChI Key |
KCFPKMHAVHFDDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(N=C(S2)N(CCOC)C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Structural Characteristics and Retrosynthetic Analysis
2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide features several key structural elements that influence its synthesis strategy:
- A 4-methyl-1,3-thiazole-5-carboxamide core
- An acetyl(2-methoxyethyl)amino substituent at the 2-position of the main thiazole
- A 5-methyl-1,3-thiazol-2-yl group connected via an amide linkage
Retrosynthetic analysis suggests multiple disconnection approaches, with the most practical being the formation of the amide bond between the thiazole-5-carboxylic acid and the 5-methyl-1,3-thiazol-2-amine.
Principal Synthetic Routes
Convergent Synthesis via Sequential Thiazole Formation
This approach involves the independent preparation of both thiazole rings followed by their coupling.
Synthesis of 2-[acetyl(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Step 1: Preparation of the 4-methyl-thiazole core
The synthesis begins with the preparation of ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate through the Hantzsch thiazole synthesis:
- A mixture of ethyl 2-chloroacetoacetate (1.0 equivalent) and thiourea (1.1 equivalents) in ethanol is refluxed for 3-4 hours.
- After cooling, the solution is neutralized with sodium bicarbonate to pH 8.
- The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate.
Step 2: N-substitution reaction
- The ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (1.0 equivalent) is dissolved in N,N-dimethylformamide.
- Sodium hydride (1.2 equivalents) is added at 0°C, and the mixture is stirred for 30 minutes.
- 2-Methoxyethyl bromide (1.1 equivalents) is added dropwise, and the reaction is stirred at room temperature for 4-6 hours.
- The reaction is quenched with water, and the product is extracted with ethyl acetate.
Step 3: N-acetylation reaction
- The N-(2-methoxyethyl)-substituted thiazole (1.0 equivalent) is dissolved in dichloromethane.
- Triethylamine (1.5 equivalents) is added, followed by acetyl chloride (1.2 equivalents) at 0°C.
- The mixture is stirred at room temperature for 3-4 hours.
- After workup with aqueous sodium bicarbonate, the organic layer is dried and concentrated to obtain ethyl 2-[acetyl(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate.
Step 4: Hydrolysis of ester to carboxylic acid
- The ethyl ester (1.0 equivalent) is dissolved in a mixture of tetrahydrofuran, methanol, and water (3:1:1).
- Lithium hydroxide (2.0 equivalents) is added, and the mixture is stirred at room temperature for 4-6 hours.
- After completion, the reaction mixture is acidified to pH 2-3 with hydrochloric acid.
- The product is extracted with ethyl acetate, dried, and concentrated to yield 2-[acetyl(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid.
Synthesis of 5-methyl-1,3-thiazol-2-amine
- Thiourea (1.0 equivalent) and 1-chloroacetone (1.0 equivalent) are combined in ethanol.
- The reaction mixture is refluxed for 2-3 hours.
- After cooling, the solution is neutralized with sodium bicarbonate.
- The product is extracted with ethyl acetate, dried, and concentrated to obtain 5-methyl-1,3-thiazol-2-amine.
Amide Coupling Reaction
- 2-[acetyl(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (1.0 equivalent) is dissolved in dichloromethane.
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.3 equivalents) and hydroxybenzotriazole (1.3 equivalents) are added.
- The mixture is stirred for 30 minutes, then 5-methyl-1,3-thiazol-2-amine (1.1 equivalents) and triethylamine (2.0 equivalents) are added.
- The reaction is stirred at room temperature for 12-24 hours.
- After workup, the crude product is purified by column chromatography to afford this compound.
Linear Synthesis with Late-Stage Functionalization
This approach involves building the thiazole core first, followed by sequential functionalization.
Synthesis of the Core Structure
Step 1: Preparation of thiazole core
Starting with commercial ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate as described in method 2.1.1.
Step 2: Direct amide formation
- Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (1.0 equivalent) is combined with 5-methyl-1,3-thiazol-2-amine (1.1 equivalents) in the presence of sodium ethoxide (1.2 equivalents) in ethanol.
- The mixture is refluxed for 6-8 hours.
- After cooling, the precipitate is collected, washed, and dried to obtain ethyl 2-amino-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide.
Step 3: N-alkylation and acetylation
- The amino-thiazole carboxamide (1.0 equivalent) is dissolved in N,N-dimethylformamide.
- Potassium carbonate (2.0 equivalents) is added, followed by 2-methoxyethyl bromide (1.2 equivalents).
- The mixture is stirred at 60°C for 6-8 hours.
- After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
- The organic layer is concentrated and the residue is dissolved in dichloromethane.
- Triethylamine (1.5 equivalents) and acetyl chloride (1.2 equivalents) are added at 0°C.
- The mixture is stirred at room temperature for 4 hours.
- After workup, the crude product is purified by column chromatography to yield the target compound.
One-Pot Sequential Synthesis
This method minimizes isolation of intermediates, improving overall efficiency.
- Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (1.0 equivalent) is dissolved in N,N-dimethylformamide.
- Sodium hydride (1.2 equivalents) is added at 0°C, followed by 2-methoxyethyl bromide (1.1 equivalents).
- After stirring for 4 hours, acetyl chloride (1.2 equivalents) and triethylamine (1.5 equivalents) are added.
- The mixture is stirred for an additional 4 hours.
- Lithium hydroxide (2.0 equivalents) in water is added, and the mixture is stirred for 6 hours.
- The solution is acidified to pH 3, and the carboxylic acid intermediate is isolated.
- The carboxylic acid is immediately used for amide coupling with 5-methyl-1,3-thiazol-2-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and hydroxybenzotriazole.
- After workup and purification, the target compound is obtained.
Comparison of Synthetic Methods
| Method | Steps | Overall Yield | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Convergent Synthesis | 6 | 35-45% | 24-36 hours | More efficient for scale-up; Better control over each intermediate | Requires multiple purifications |
| Linear Synthesis | 4 | 30-40% | 20-30 hours | Fewer steps; Simpler protocol | Lower overall yield; Limited control over intermediates |
| One-Pot Synthesis | 3 | 25-35% | 16-24 hours | Minimal isolation of intermediates; Time-efficient | Lower yields; Purification challenges |
Purification Techniques
Chromatographic Purification
Flash column chromatography is the preferred method for purifying the final product:
Recrystallization
For larger scale preparations, recrystallization is often preferred:
Analytical Confirmation
Spectroscopic Characterization
The structure of this compound is confirmed by:
1H-NMR (400 MHz, CDCl₃) :
- δ 2.38 (s, 3H, thiazole-CH₃)
- δ 2.45 (s, 3H, thiazole-CH₃)
- δ 2.50 (s, 3H, acetyl-CH₃)
- δ 3.30 (s, 3H, OCH₃)
- δ 3.55-3.65 (m, 2H, CH₂O)
- δ 3.85-4.00 (m, 2H, NCH₂)
- δ 7.05 (s, 1H, thiazole-H)
- δ 11.50-12.00 (br s, 1H, NH)
13C-NMR (100 MHz, CDCl₃) :
Optimization Strategies
Reaction Condition Optimization
Several parameters can be optimized to improve yield and purity:
- Amide coupling conditions : Testing various coupling reagents such as HATU, TBTU, or DCC/HOBt can improve the coupling efficiency.
- Solvent selection : Dichloromethane, tetrahydrofuran, and N,N-dimethylformamide provide different reactivity profiles and solubility advantages.
- Temperature control : Lowering the temperature during acetylation (-10°C to 0°C) can reduce side reactions.
- Catalyst screening : For N-alkylation, phase-transfer catalysts like tetrabutylammonium bromide can enhance reaction rates.
Green Chemistry Considerations
Environmentally friendly modifications include:
Scale-Up Considerations
For industrial-scale synthesis, several adaptations are recommended:
- Heat management : Exothermic steps like N-alkylation and acetylation require careful temperature control.
- Solvent volume reduction : Concentrating reactions to minimize solvent usage while maintaining stirrability.
- Telescoping procedures : Conducting multiple steps without intermediate purification where possible.
- In-process controls : Implementing analytical checks at key intermediates to ensure quality.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Scientific Research Applications
2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Research: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to active sites of enzymes or receptors . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Functional Insights
- Kinase Inhibition: Dasatinib () shares the thiazole-5-carboxamide scaffold with the target compound. The acetyl(2-methoxyethyl)amino group in the target may enhance solubility compared to Dasatinib’s chlorophenyl substituent, which improves target binding but reduces bioavailability.
- Antimicrobial Potential: Compounds like the benzodioxolylmethyl analog () highlight thiazole carboxamides’ versatility. The target compound’s 5-methylthiazole group may confer resistance to metabolic degradation, a common issue in thiazole-based antimicrobials.
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (Fig. 3), involving hydrolysis of ethyl carboxylates and coupling with amines. This contrasts with ’s acid chloride method, which is less efficient for sterically hindered amines.
Crystallographic and Computational Data
- X-ray crystallography (e.g., ) confirms the planar geometry of thiazole carboxamides, critical for π-π stacking in kinase binding pockets.
- Computational models (implied in ) suggest that substituents like the 5-methylthiazole enhance hydrophobic interactions, while the methoxyethyl chain may improve water solubility.
Biological Activity
The compound 2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide is part of a larger class of thiazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, emphasizing its potential therapeutic applications and mechanisms of action.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- Chemical Formula : C₁₃H₁₅N₃O₂S₂
- Molecular Weight : 305.41 g/mol
Anticancer Activity
Thiazole derivatives, including the compound , have been studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of 2-aminothiazoles showed promising results in inhibiting cell proliferation in human leukemia cells (K563) with IC50 values indicating potent activity .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | K563 | 0.06 | DHFR Inhibition |
| Compound B | NCI-H522 | 0.1 | Apoptosis Induction |
| Compound C | HT29 | 2.5 | Cell Cycle Arrest |
Antioxidant Properties
In addition to anticancer activity, thiazole derivatives have been recognized for their antioxidant properties. The compound has shown effectiveness in scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has also been documented. Compounds similar to the one discussed have demonstrated activity against a range of pathogens, including bacteria and fungi. Notably, studies have shown that certain thiazole compounds exhibit significant inhibitory effects against E. coli and S. aureus .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 50 µg/mL |
| Compound E | S. aureus | 25 µg/mL |
| Compound F | A. niger | 30 µg/mL |
Case Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of a series of thiazole-based compounds on multiple cancer cell lines, including breast and lung cancer cells. The results indicated that certain modifications to the thiazole ring enhanced anticancer activity significantly compared to unmodified compounds .
Case Study 2: Antioxidant Mechanism
Another investigation focused on the antioxidant mechanisms of thiazole derivatives in vivo using a mouse model subjected to oxidative stress. The study found that treatment with these compounds resulted in reduced markers of oxidative damage in liver tissues, suggesting potential therapeutic applications for liver protection .
Q & A
Q. What are the optimal reaction conditions for synthesizing thiazole-5-carboxamide derivatives, such as the target compound?
- Methodological Answer : Synthesis typically involves coupling reactions between thiazole-2-amine derivatives and activated carbonyl intermediates. For example:
- Use 2-chloro-N-(thiazol-2-yl)acetamide with substituted amines in solvents like dioxane or DMF under basic conditions (e.g., potassium carbonate or triethylamine) .
- Monitor reaction progress via TLC and purify via recrystallization (ethanol or ethanol-DMF mixtures) .
- Key Parameters :
| Solvent System | Catalyst/Temperature | Yield Range |
|---|---|---|
| Dioxane | Triethylamine, 20–25°C | 60–75% |
| DMF | K₂CO₃, room temperature | 70–85% |
Q. How can spectroscopic techniques (NMR, IR) validate the structure of thiazole-5-carboxamide derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons on the acetyl(2-methoxyethyl)amino group (δ ~2.1–3.5 ppm) and thiazole ring protons (δ ~6.8–7.5 ppm). Compare with reference spectra of analogous compounds .
- IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and thiazole C=N/C-S bonds (~1350–1450 cm⁻¹) .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, S percentages (e.g., deviations <0.3%) .
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Use software like AutoDock Vina or Schrödinger Suite to model interactions between the compound’s thiazole/acetyl groups and active sites (e.g., PFOR enzyme in anaerobic organisms) .
- Key steps:
Prepare the ligand (target compound) by optimizing geometry and assigning charges.
Generate a grid box around the target’s active site (e.g., using PDB ID 1YET for PFOR).
Analyze hydrogen bonding (e.g., N–H···N/O interactions) and hydrophobic contacts (e.g., thiazole-methyl groups) .
- Example : Docking of analogous thiazole-carboxamides showed binding energies of −7.5 to −9.2 kcal/mol, correlating with in vitro inhibition .
Q. How can conflicting spectroscopic or bioactivity data be resolved during structural or functional characterization?
- Methodological Answer :
- Scenario : Discrepancies in NMR peak assignments due to tautomerism or solvent effects.
- Resolution : Perform variable-temperature NMR or use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers .
- Scenario : Inconsistent IC₅₀ values in enzyme assays.
- Resolution : Standardize assay conditions (pH, cofactors) and validate via dose-response curves with positive controls (e.g., nitazoxanide for PFOR inhibition) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Chemical Modifications : Introduce polar groups (e.g., hydroxyl or sulfonate) on the 2-methoxyethyl or acetyl moieties .
- Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance aqueous solubility .
- In Silico Tools : Predict logP and pKa via ChemAxon or ADMET Predictor™ to balance hydrophilicity and membrane permeability .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Case Study : If docking suggests high affinity but in vitro assays show low inhibition:
Re-validate ligand protonation states (e.g., at physiological pH) .
Test for off-target effects via kinome-wide profiling .
Re-examine assay parameters (e.g., enzyme stability, substrate concentration) .
Research Workflow Integration
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Step 1 : Synthesize analogs with variations in:
- Acetyl group (e.g., replace with trifluoroacetyl or benzoyl).
- Thiazole substituents (e.g., 5-methyl vs. 5-chloro) .
- Step 2 : Test analogs in bioassays (e.g., antimicrobial or anticancer screens) and correlate substituent effects with activity .
- Step 3 : Use multivariate analysis (e.g., PCA) to identify critical physicochemical parameters (e.g., logP, molar refractivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
